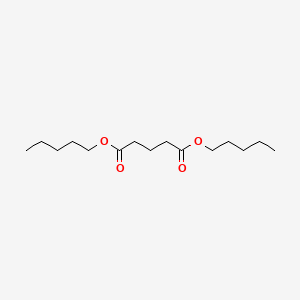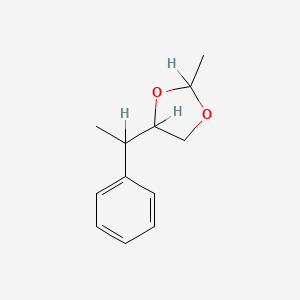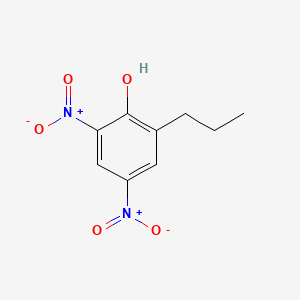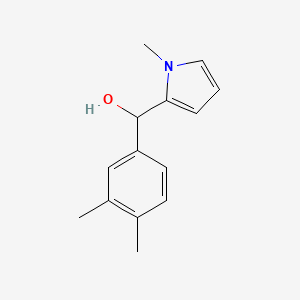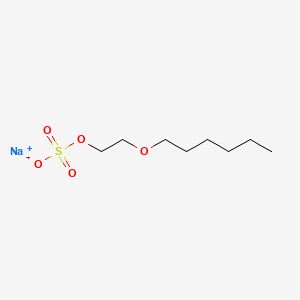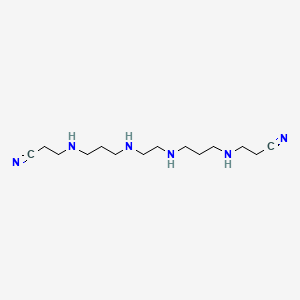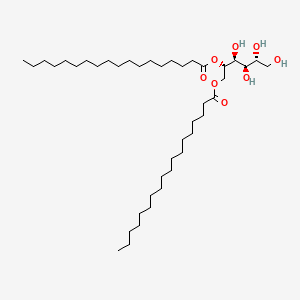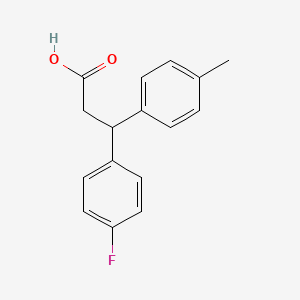
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid is an organic compound that belongs to the class of propionic acids. This compound features a propionic acid backbone with two aromatic rings substituted at the 3-position, one with a fluorine atom and the other with a methyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid typically involves the following steps:
Aldol Condensation: An aldol condensation reaction between p-fluorobenzaldehyde and p-tolualdehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone.
Grignard Reaction: The saturated ketone undergoes a Grignard reaction with ethylmagnesium bromide to form the tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as Jones reagent to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methyl groups can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propionic acid backbone.
Ketoprofen: Another NSAID with a similar structure but different substituents on the aromatic rings.
Uniqueness
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid is unique due to the presence of both fluorine and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
390-43-2 |
|---|---|
分子式 |
C16H15FO2 |
分子量 |
258.29 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C16H15FO2/c1-11-2-4-12(5-3-11)15(10-16(18)19)13-6-8-14(17)9-7-13/h2-9,15H,10H2,1H3,(H,18,19) |
InChIキー |
SPOHRFJDXRPXLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


